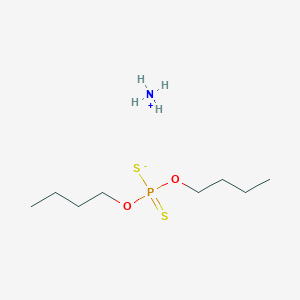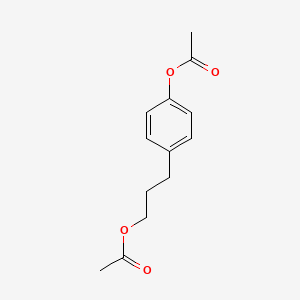
4-Methylestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on related compounds shows the selective synthesis of isomeric monomethyl ethers utilizing the formation of seven-membered ring lactone by dehydration with acetic anhydride. Enzymic and chemical O-methylation have been examined, highlighting the reactivity of hydroxy groups in such compounds both chemically and enzymatically (Suzuki et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methylestrone, such as 4-hydroxyestrogens, has been established through techniques like nuclear magnetic resonance, infrared, and mass spectra. These methods provide detailed insights into the arrangement of atoms and the chemical bonds within molecules, crucial for understanding their biological activity and chemical properties (Stubenrauch et al., 1977).
Chemical Reactions and Properties
The chemical reactions and properties of this compound and similar compounds involve complex interactions and transformations. Studies have described total syntheses of related compounds, highlighting key steps such as stereospecific introduction of groups and reduction of ring structures, which are essential in forming the final products with desired characteristics (Birch & Subba, 1970).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are vital for understanding how this compound behaves in different environments and for its formulation in various applications. Although specific studies on this compound were not identified, research on analogous compounds provides valuable insights into these aspects and their implications on bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for comprehending the utility and safety of this compound. Investigations into the O-methylation of related compounds reveal insights into their reactivity and the formation of metabolites, which are significant for assessing their biological effects and potential therapeutic applications (Shimada et al., 1982).
Mécanisme D'action
While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .
Orientations Futures
4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |
Numéro CAS |
68969-90-4 |
Formule moléculaire |
C₁₉H₂₄O₂ |
Poids moléculaire |
284.39 |
Synonymes |
3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Q & A
Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?
A1: The paper describes a novel and efficient synthesis of this compound using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of this compound and other C-4 modified estrogens.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






